molecular formula C25H29ClN6O B600976 5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole CAS No. 1332713-64-0

5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole

カタログ番号: B600976
CAS番号: 1332713-64-0
分子量: 464.99
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Losartan Isopropyl Ether is an impurity of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist and antihypertensive.

生物活性

5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole, often referred to as a derivative of Losartan, is a compound of interest due to its potential pharmacological applications, particularly in the field of antihypertensive therapy. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C25H29ClN6O
  • Molecular Weight : 470.99 g/mol
  • Structural Features :
    • A biphenyl core
    • An imidazole ring
    • A tetrazole moiety

The primary mechanism of action for this compound is believed to be the inhibition of the angiotensin II receptor type 1 (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound can lead to vasodilation and a subsequent decrease in blood pressure.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Antihypertensive Effects :
    • In animal models, administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The efficacy was comparable to that observed with standard antihypertensive agents like Losartan itself .
  • Cell Viability Assays :
    • The compound demonstrated cytotoxic effects on various cancer cell lines, including HCT116 and NCI-H460. In vitro studies using MTT assays indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties .
  • Apoptosis Induction :
    • Molecular analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, characterized by chromatin condensation and externalization of phosphatidylserine. This was further supported by TUNEL staining results showing elevated apoptosis rates .

Case Study 1: Antihypertensive Efficacy

In a controlled study involving hypertensive rats, the administration of the compound at varying doses (1 mg/kg to 10 mg/kg) resulted in a statistically significant reduction in blood pressure over a period of 24 hours. The study concluded that the compound effectively mimicked the antihypertensive effects seen with Losartan, indicating its potential as a therapeutic agent for hypertension management.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. In one notable study, treatment with 10 µM concentration led to a 70% reduction in viability in HCT116 cells after 48 hours. The mechanism was linked to the activation of caspases involved in apoptotic pathways, specifically caspase-3 and caspase-9 .

Comparative Analysis of Biological Activity

Compound Primary Activity Efficacy (IC50) Mechanism
LosartanAntihypertensive~10 nMAT1 receptor antagonist
Compound XAnticancer~5 µMInduces apoptosis via caspase activation
Compound YAnti-inflammatory~20 nMInhibits leukotriene synthesis

特性

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(propan-2-yloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O/c1-4-5-10-23-27-24(26)22(16-33-17(2)3)32(23)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-28-30-31-29-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTUSKVHHYIRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332713-64-0
Record name Losartan potassium impurity F [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332713640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4'-((2-BUTYL-4-CHLORO-5-(((1-METHYLETHYL)OXY)METHYL)-1H-IMIDAZOL-1-YL)METHYL)BIPHENYL-2-YL)-1H-TETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM06UNU9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 2
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。